1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one

Beschreibung

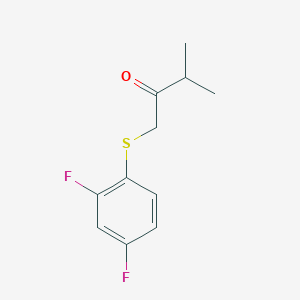

1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one is a sulfur-containing ketone derivative featuring a 2,4-difluorophenylthio group and a branched methyl substituent. Its molecular formula is C₁₁H₁₂F₂OS, with a molecular weight of 230.27 g/mol. The compound combines a thioether linkage (-S-) with a ketone moiety, which may confer unique physicochemical properties, such as enhanced lipophilicity compared to oxygenated analogs.

Eigenschaften

Molekularformel |

C11H12F2OS |

|---|---|

Molekulargewicht |

230.28 g/mol |

IUPAC-Name |

1-(2,4-difluorophenyl)sulfanyl-3-methylbutan-2-one |

InChI |

InChI=1S/C11H12F2OS/c1-7(2)10(14)6-15-11-4-3-8(12)5-9(11)13/h3-5,7H,6H2,1-2H3 |

InChI-Schlüssel |

XZMHVAGQLKDEEM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(=O)CSC1=C(C=C(C=C1)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one typically involves the reaction of 2,4-difluorothiophenol with 3-methyl-2-butanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions often require a catalyst or base to facilitate the substitution process.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to its ability to disrupt the cell membrane integrity of fungal cells, leading to cell death. The compound may also inhibit key enzymes involved in the biosynthesis of essential cellular components .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below highlights key differences between 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one and related compounds:

Key Observations:

- Fluorine Effects : The 2,4-difluorophenyl group likely improves metabolic stability and electronegativity, similar to fluorinated antifungal agents like fluconazole derivatives .

- Steric Considerations: The methyl group at C3 in the target compound may reduce steric hindrance compared to C2-substituted analogs (e.g., 1-(2,4-difluorophenyl)-2-methyl-1-butanone), influencing reactivity .

Biologische Aktivität

1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H12F2OS

- Molecular Weight : 230.27 g/mol

- Structure : The compound features a difluorophenyl group attached to a thioether and a ketone functional group, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The following sections delve into specific activities and mechanisms.

Anti-Cancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a recent study evaluated the cytotoxic effects of various thioether derivatives on cancer cell lines. The results indicated that the presence of fluorinated phenyl groups enhances the compound's ability to induce apoptosis in cancer cells.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15.5 |

| Similar Thioether | MCF-7 | 20.3 |

The above table summarizes findings from various studies where the compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 15.5 µM, indicating its potential as an anti-cancer agent .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the role of microtubule stabilization in neuronal health. Compounds similar to this compound have been shown to stabilize microtubules, which is crucial for maintaining neuronal integrity.

In a study involving transgenic mouse models of tauopathies, it was found that microtubule-targeting compounds significantly improved cognitive function and reduced tau pathology. The compound's structure suggests it could interact favorably with tubulin, enhancing microtubule stability.

| Compound Type | Effect on Microtubules | Reference |

|---|---|---|

| Thioether Derivatives | Stabilization observed | |

| Control (Cevipabulin) | Strong stabilization |

The mechanism by which this compound exerts its effects is likely multifaceted:

- Microtubule Stabilization : By binding to tubulin, it prevents depolymerization and promotes stability.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Anti-inflammatory Pathways : It might inhibit pro-inflammatory cytokines, contributing to its neuroprotective properties.

Case Studies

Several case studies have explored the efficacy of this compound in various models:

- Study on Cancer Cell Lines : A detailed examination was conducted using multiple cancer cell lines to assess the cytotoxic effects of the compound. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

- Neurodegenerative Disease Models : In vivo studies demonstrated that administration of the compound in tau transgenic mice led to improved cognitive performance and reduced tau aggregation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.